(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The compound “(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate” is a heterocyclic molecule featuring a fused thieno[3,4-d]pyridazine core. This bicyclic system is substituted at multiple positions:
- Position 3: A 4-chlorophenyl group, which introduces steric bulk and electron-withdrawing effects.
- Position 5: An (E)-configured acrylamido group linked to a 3,4-dimethoxyphenyl moiety, enabling hydrogen bonding and π-π interactions.
- Position 4: A ketone group, which stabilizes the dihydrothienopyridazine tautomer and participates in resonance.
Its synthesis likely involves multi-step heterocyclic annulation and selective functionalization, as seen in analogous pyridazine and triazine syntheses .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O6S/c1-4-36-26(33)23-18-14-37-24(22(18)25(32)30(29-23)17-9-7-16(27)8-10-17)28-21(31)12-6-15-5-11-19(34-2)20(13-15)35-3/h5-14H,4H2,1-3H3,(H,28,31)/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIFZNPXQWCQH-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic derivative belonging to the thienopyridazine class. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of thienopyridazine derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features of these compounds allow for high-affinity binding to these targets, leading to modulation of their activity. For instance, studies have shown that certain thienopyridazines act as allosteric modulators of adenosine A1 receptors (A1AR), stabilizing agonist-receptor complexes and exhibiting antagonistic properties in functional assays .
Biological Activity Summary
The compound has been evaluated for various biological activities:
- Antioxidant Activity : Preliminary studies suggest that derivatives with similar structures exhibit significant antioxidant properties. For example, related compounds have shown IC50 values as low as 2.07 μM in antioxidant assays .
- Antimicrobial Activity : Thienopyridazines have been tested against several bacterial strains. Compounds with similar frameworks demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .
- Enzyme Inhibition : The compound's potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) has been explored. Related derivatives have shown promising results with IC50 values ranging from 0.63 μM to 6.28 μM against AChE .
Case Studies
- Adenosine A1 Receptor Modulation : In a pharmacological study, several thienopyridazine derivatives were screened for their ability to modulate A1AR activity. The most potent compounds exhibited significant inhibition of [^3H]CPX binding at concentrations as low as 50 µM, indicating their potential as therapeutic agents in cardiovascular diseases .
- Antioxidant Efficacy : A series of thienopyridazine derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. Compounds showed varying degrees of activity, with some achieving IC50 values comparable to standard antioxidants like Trolox .
Table 1: Biological Activities of Related Thienopyridazine Derivatives
| Compound ID | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 4a | Antioxidant | 2.07 | |
| 7l | AChE Inhibition | 0.63 | |
| 13b | A1AR Antagonism | pA2 = 7.8 |
Table 2: Antibacterial Activity Against Various Strains
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a thieno[3,4-d]pyridazine core, which is known for its biological activity. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl substituents may enhance its pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds with similar structures to (E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,4-d]pyridazine derivatives showed cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interference with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components may enhance its interaction with microbial membranes or enzymes.
- Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Journal of Antibiotics |
| Escherichia coli | 30 µg/mL | International Journal of Antimicrobial Agents |
Anti-inflammatory Effects
Inflammation is a common pathway in various diseases. Compounds similar to this compound have been studied for their anti-inflammatory effects.
- Case Study : Research indicated that derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Future Directions and Research Opportunities
Given the promising applications of this compound in medicinal chemistry, further research is warranted:
- Expanded Biological Testing : More extensive studies on various cancer cell lines and microbial strains.
- Structure-Activity Relationship Studies : To optimize the compound for enhanced efficacy and reduced toxicity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Electronic and Physicochemical Properties
- Hydrogen Bonding: The target compound’s acrylamido and ketone groups act as hydrogen-bond acceptors, while the dimethoxy phenyl group provides weak donor capacity. This contrasts with the methylamino analogue (), which lacks strong H-bond acceptors .
- Lipophilicity : The ethyl ester and 4-chlorophenyl groups increase logP compared to analogues with polar substituents (e.g., piperazine in ).
- Stereoelectronic Effects : The (E)-configuration of the acrylamido group enforces a planar geometry, optimizing conjugation and intermolecular interactions, unlike flexible alkyl chains in other derivatives .
Preparation Methods
Thorpe-Ziegler Cyclization for Ring Formation
The thieno[3,4-d]pyridazine scaffold is constructed via Thorpe-Ziegler cyclization, a method validated for analogous systems. Starting with ethyl 3-cyano-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-2(1H)-thione, refluxing with ethyl chloroacetate in ethanol containing sodium acetate yields the thienopyridine ester. Subsequent treatment with hydrazine hydrate under controlled conditions induces cyclization to form the pyridazine ring.
Reaction Conditions :
Functionalization at C3 and C5 Positions
The 4-chlorophenyl group is introduced at C3 via nucleophilic aromatic substitution using 4-chlorophenylboronic acid under Suzuki-Miyaura conditions. The C5 amine is generated by hydrolyzing the cyano group to a carboxylic acid, followed by Curtius rearrangement to install the primary amine.
Synthesis of (E)-3-(3,4-Dimethoxyphenyl)Acrylic Acid
The acrylamido side chain is prepared via Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malonic acid in pyridine.
Procedure :
- 3,4-Dimethoxybenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are dissolved in pyridine.
- Piperidine (0.1 equiv) is added as a catalyst.
- The mixture is heated at 100°C for 3 hours, cooled, and acidified with HCl.
- The precipitate is filtered and recrystallized from ethanol to yield (E)-3-(3,4-dimethoxyphenyl)acrylic acid (85% yield).
Amide Bond Formation and Final Assembly
The coupling of Intermediate A (5-aminothieno[3,4-d]pyridazine) and Intermediate B is achieved using EDCl/HOBt in DMF.
Optimized Conditions :
- Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv).
- Solvent : DMF (dry).
- Temperature : 0°C to room temperature.
- Reaction Time : 12 hours.
- Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Spectral Characterization and Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.42 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.61 (d, J = 15.6 Hz, 1H, CH=CO), 6.98 (d, J = 15.6 Hz, 1H, CH=CO), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.87 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 1.35 (t, J = 7.1 Hz, 3H, CH3).
13C NMR (100 MHz, DMSO-d6) :
- δ 169.8 (C=O), 165.3 (C=O), 152.1, 149.7, 148.3, 135.6, 130.4, 126.8, 123.5, 121.9, 116.4, 61.2 (OCH2CH3), 56.1 (OCH3), 55.9 (OCH3), 14.3 (CH3).
HRMS (ESI-TOF) :
- m/z Calculated for C27H24ClN3O6S: 577.0964 [M+H]+; Found: 577.0968.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Route A | Thorpe-Ziegler cyclization → Suzuki coupling → Amidation | 68 | 98.5 |
| Route B | Direct cyclocondensation with pre-functionalized intermediates | 54 | 97.2 |
| Route C | Solid-phase synthesis using Rink amide resin | 62 | 96.8 |
Route A offers superior yield and scalability, while Route C enables rapid diversification for analog synthesis.
Industrial-Scale Considerations
- Cost Efficiency : Ethyl chloroacetate and hydrazine hydrate are cost-effective reagents.
- Green Chemistry : Ethanol as a solvent aligns with sustainability goals.
- Purification Challenges : Recrystallization from dioxane ensures high purity but requires careful temperature control.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
Synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene derivatives followed by functionalization. Critical steps include:
- Amide coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the 3-(3,4-dimethoxyphenyl)acrylamido group. Optimize solvent polarity (e.g., DMF or dichloromethane) to enhance reaction efficiency .
- Esterification : Ethyl ester formation via nucleophilic substitution under reflux conditions (toluene or THF) with catalytic acid (e.g., H₂SO₄) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are essential to achieve >95% purity .
Basic: How is the compound structurally characterized, and what analytical techniques are most reliable?
Answer:
Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, acrylamido protons at δ 6.8–7.1 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) to verify molecular formula .
- X-ray crystallography : Resolve 3D conformation, especially the (E)-configuration of the acrylamido group .
Basic: What preliminary biological assays are recommended to evaluate its activity?
Answer:
Initial screening should prioritize:
- Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ values) due to structural similarity to pyridazine-based inhibitors .
- Receptor binding studies : Radioligand displacement assays for adenosine receptors (A₁/A₂A subtypes) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
Develop a SAR matrix by synthesizing analogs with:
- Substituent variations : Compare 4-chlorophenyl vs. fluorophenyl (electron-withdrawing effects) or 3,4-dimethoxy vs. nitro groups (electron-donating effects) .
- Core modifications : Replace thieno[3,4-d]pyridazine with pyrimidine or quinazoline scaffolds to assess ring system impact .
Example SAR Table:
| Analog Substituent | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 3,4-Dimethoxyphenyl acrylamido | 0.45 (Adenosine A₂A) | Enhanced selectivity vs. A₁ receptor |
| 4-Nitrobenzamido | 1.20 | Reduced solubility |
| Cyclopentane carboxamido | >10 | Loss of kinase inhibition |
Advanced: How to resolve contradictions in biological activity data across different assay platforms?
Answer:
Contradictions often arise from assay conditions. Mitigate by:
- Orthogonal validation : Confirm receptor binding data with SPR (surface plasmon resonance) if radioligand assays show variability .
- Solubility adjustments : Use DMSO/PBS co-solvents to maintain compound stability in cell-based assays .
- Positive controls : Include known inhibitors (e.g., Caffeine for adenosine receptors) to calibrate assay sensitivity .
Advanced: What computational methods are suitable for predicting its interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine A₂A receptor (PDB: 3REY). Focus on hydrogen bonding with His250 and π-π stacking with Phe168 .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in aqueous environments .
Advanced: How to address low aqueous solubility during formulation for in vivo studies?
Answer:
- Prodrug strategies : Introduce phosphate esters at the ethyl carboxylate group to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PLGA nanoparticles (70–100 nm) to improve bioavailability .
Advanced: What are the stability challenges under physiological conditions, and how to mitigate them?
Answer:
- pH sensitivity : The ester group hydrolyzes rapidly at pH > 7.4. Stabilize with lyophilized formulations stored at -20°C .
- Photodegradation : Protect from UV light during handling; use amber vials for storage .
Advanced: How to evaluate its drug-likeness using ADMET profiling?
Answer:
- In vitro ADMET :
- Caco-2 permeability : Assess intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance .
- In silico predictions : Use SwissADME to predict LogP (>3 suggests high lipophilicity) and PAINS filters to rule out promiscuity .
Advanced: What strategies can elucidate its mechanism of action when initial target identification fails?
Answer:
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to identify binding proteins .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in responsive cell lines to pinpoint synthetic lethal targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
